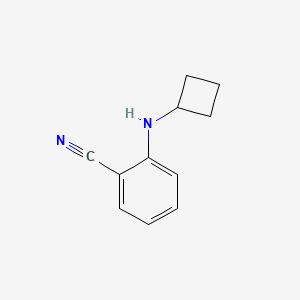

2-(Cyclobutylamino)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclobutylamino)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-8-9-4-1-2-7-11(9)13-10-5-3-6-10/h1-2,4,7,10,13H,3,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXDOXDIPGYSKIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclobutylamino Benzonitrile

Direct Synthesis Routes

Direct synthesis routes offer the most straightforward methods for assembling 2-(cyclobutylamino)benzonitrile from readily available precursors. These methods focus on forming the amine linkage in a single key step and include palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and reductive amination.

Amination Reactions of Benzonitrile (B105546) Precursors

The amination of benzonitrile precursors, particularly 2-halobenzonitriles, is a highly effective method for synthesizing the target compound. The two principal reactions in this category are the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr).

The Buchwald-Hartwig amination stands out as a powerful and versatile palladium-catalyzed cross-coupling reaction for forging carbon-nitrogen bonds. wikipedia.org This reaction typically involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve the reaction of a 2-halobenzonitrile, such as 2-chlorobenzonitrile (B47944) or 2-bromobenzonitrile (B47965), with cyclobutylamine (B51885). wikipedia.orgdigitellinc.com The catalytic cycle is driven by a palladium(0) species and can be facilitated by various phosphine (B1218219) ligands that stabilize the metal center and promote the reaction. researchgate.net The choice of ligand, base, and solvent is critical for achieving high yields.

Nucleophilic Aromatic Substitution (SNAr) provides an alternative pathway, particularly when the benzonitrile ring is activated by the electron-withdrawing cyano group. youtube.comyoutube.com In this approach, a highly electronegative leaving group, most commonly fluorine, at the ortho position of the benzonitrile is displaced by the nucleophilic cyclobutylamine. nih.gov The reaction of 2-fluorobenzonitrile (B118710) with cyclobutylamine, often heated in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) with a base such as potassium carbonate, can proceed to give this compound. The strong electron-withdrawing nature of the nitrile group stabilizes the negatively charged intermediate (Meisenheimer complex), facilitating the substitution. youtube.com

| Reaction Type | Typical Precursor | Key Reagents | Advantages | Considerations |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | 2-Chlorobenzonitrile, 2-Bromobenzonitrile | Pd Catalyst (e.g., Pd(OAc)2), Phosphine Ligand (e.g., BINAP, Xantphos), Base (e.g., NaOt-Bu, Cs2CO3) | Broad substrate scope, high functional group tolerance. wikipedia.orgrsc.org | Requires an inert atmosphere; catalyst and ligand can be expensive. google.com |

| Nucleophilic Aromatic Substitution (SNAr) | 2-Fluorobenzonitrile | Cyclobutylamine, Base (e.g., K2CO3), Polar Aprotic Solvent (e.g., DMSO) | Metal-free, simpler reaction setup. nih.gov | Generally requires a highly activated substrate (e.g., with a fluorine leaving group). nih.gov |

Cyclobutyl Group Introduction Strategies

Beyond direct amination, another key strategy is the introduction of the cyclobutyl group onto a pre-existing aminobenzonitrile scaffold. A primary method for this approach is reductive amination .

This classical reaction involves the condensation of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced in a subsequent or concurrent step to the corresponding amine. For the synthesis of this compound, this would entail the reaction of 2-aminobenzonitrile (B23959) with cyclobutanone (B123998). The initial reaction forms an enamine intermediate, which is then reduced using a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the final product.

Alternatively, the reductive amination can be performed starting with 2-cyanobenzaldehyde (B126161) and cyclobutylamine. nih.govsigmaaldrich.com These two components would first react to form an imine, which is then reduced in situ to furnish the desired secondary amine, this compound. This method is advantageous due to the commercial availability of both starting materials. sigmaaldrich.comchemicalbook.com

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, represent a highly efficient and atom-economical approach. nih.govresearchgate.net While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs suggest a potential pathway. A hypothetical MCR could involve a reaction between a derivative of 2-aminobenzonitrile, cyclobutanone, and a third component, such as an isocyanide, in the presence of a suitable catalyst to construct the final molecule in a convergent manner. Such an approach, characteristic of modern synthetic chemistry, would offer advantages in terms of step economy and the rapid generation of molecular complexity. nih.gov

Precursor Chemistry and Reagent Systems

The success of the aforementioned synthetic routes is contingent upon the availability and synthesis of key precursors, namely functionalized benzonitrile starting materials and cyclobutylating agents.

Synthesis and Functionalization of Benzonitrile Starting Materials

The benzonitrile core is a fundamental building block that can be synthesized through various established methods. One of the most common industrial methods is the ammoxidation of toluene (B28343), where toluene reacts with ammonia (B1221849) and oxygen at high temperatures over a metal oxide catalyst. google.com For substituted benzonitriles, such as 2-halobenzonitriles, specific synthetic routes are employed.

From Benzoic Acids : Substituted benzoic acids can be converted to their corresponding benzonitriles. This can be achieved by first converting the carboxylic acid to a primary amide, followed by dehydration using reagents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or cyanuric chloride. google.com

From Anilines (Sandmeyer Reaction) : A classic route to synthesizing cyanated aromatic rings is the Sandmeyer reaction. This involves the diazotization of an aniline (B41778) (e.g., 2-haloaniline) with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt, which is then treated with a copper(I) cyanide salt to introduce the nitrile group.

From Aryl Halides : Direct cyanation of aryl halides using reagents like zinc cyanide (Zn(CN)₂) or copper(I) cyanide (CuCN), often with a palladium catalyst, is a modern and highly effective method for producing benzonitriles. google.com

The primary benzonitrile precursors for the synthesis of this compound are 2-fluorobenzonitrile, 2-chlorobenzonitrile, 2-aminobenzonitrile, and 2-cyanobenzaldehyde.

| Precursor | Common Synthetic Route | Role in Synthesis |

|---|---|---|

| 2-Fluorobenzonitrile | Sandmeyer reaction from 2-fluoroaniline (B146934) or nucleophilic substitution on 1,2-difluorobenzene. | Substrate for SNAr with cyclobutylamine. |

| 2-Chlorobenzonitrile | Sandmeyer reaction from 2-chloroaniline; Ammoxidation of 2-chlorotoluene. | Substrate for Buchwald-Hartwig amination. |

| 2-Aminobenzonitrile | Reduction of 2-nitrobenzonitrile. | Starting material for reductive amination with cyclobutanone. |

| 2-Cyanobenzaldehyde | Oxidation of 2-cyanotoluene or hydrolysis of 2-cyanobenzyl bromide. | Starting material for reductive amination with cyclobutylamine. nih.gov |

Cyclobutylating Agents

The introduction of the cyclobutyl moiety relies on two primary reagents: cyclobutylamine and cyclobutanone.

Cyclobutylamine : This primary amine is the key nucleophile in Buchwald-Hartwig aminations and SNAr reactions with 2-halobenzonitriles. It is also the aminating agent in reductive amination with 2-cyanobenzaldehyde. Its synthesis can be achieved through methods such as the Hofmann rearrangement of cyclobutanecarboxamide (B75595) or the reduction of cyclobutanone oxime.

Cyclobutanone : This four-membered cyclic ketone is the electrophilic partner in reductive amination reactions with 2-aminobenzonitrile. It is typically prepared via the cycloaddition of ketene (B1206846) with ethylene (B1197577) or through the ring expansion of cyclopropyl (B3062369) derivatives.

The selection of the appropriate cyclobutylating agent is dictated entirely by the chosen synthetic strategy to achieve the final this compound structure.

Catalytic Systems and Reaction Conditions

The synthesis of benzonitrile derivatives, including this compound, often relies on catalytic processes to achieve efficient and selective C-N bond formation. While specific catalytic systems for the direct synthesis of this compound are not extensively detailed in the provided results, general principles of benzonitrile synthesis can be applied.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are a common method for forming aryl-nitrogen bonds. In the context of this compound, this would involve the reaction of 2-halobenzonitrile (e.g., 2-bromobenzonitrile) with cyclobutylamine in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of ligand is crucial for the reaction's success, with various phosphine-based and N-heterocyclic carbene (NHC) ligands being employed to promote the coupling. sci-hub.se Reaction conditions typically involve an inert atmosphere and an organic solvent, with temperatures ranging from room temperature to elevated temperatures to drive the reaction to completion. sci-hub.se

For instance, studies on the synthesis of o-tolyl benzonitrile, a structurally related compound, have explored various air-stable Pd-P systems and water-soluble PEPPSI-Pd-NHC catalysts. sci-hub.se These systems have demonstrated high catalytic activity in coupling reactions, often in mixed solvent systems like water-toluene or in environmentally benign solvents like ethanol. sci-hub.se The choice of base, such as potassium phosphate (B84403) or potassium carbonate, also plays a significant role in the reaction's efficiency. sci-hub.sebrieflands.com

More recent advancements in catalysis include the use of photoredox catalysis. researchgate.net This method utilizes visible light to initiate single electron transfers, enabling the generation of radical species under mild conditions. researchgate.net While not directly applied to this compound in the provided information, this approach offers a potentially greener and more efficient route for C-N bond formation.

Chemo- and Regioselective Synthesis

Control of Substitution Patterns

The regioselectivity in the synthesis of this compound is primarily dictated by the starting materials. The "2-" position of the amino group on the benzonitrile ring is determined by the use of a 2-substituted benzonitrile derivative as a precursor. For example, starting with 2-bromobenzonitrile ensures that the cyclobutylamino group is introduced at the desired C2 position of the benzene (B151609) ring.

The challenge in chemo- and regioselective synthesis often arises when multiple reactive sites are present in the starting materials. For the synthesis of this compound, the primary concern is to selectively form the C-N bond without promoting side reactions, such as the reaction of the nitrile group. The catalytic systems discussed previously are generally designed to be highly selective for the desired C-N coupling reaction.

In more complex syntheses involving related structures, such as the preparation of cyclopenta[b]carbazoles, Cp*Co(III)-catalyzed reactions have been shown to exhibit excellent regioselectivity through dual C-H activation. nih.gov This highlights the importance of the catalyst in directing the reaction to the desired positions on the aromatic ring.

Stereochemical Considerations in Synthesis

For the specific molecule this compound, there are no stereocenters directly on the cyclobutyl ring or the benzonitrile core that would necessitate stereochemical control during its synthesis from achiral precursors.

However, the broader field of benzonitrile synthesis has seen significant advancements in controlling stereochemistry, particularly in the synthesis of axially chiral benzonitriles. nih.gov These molecules possess a chiral axis due to restricted rotation around a single bond. Atroposelective synthesis of such compounds can be achieved using chiral N-heterocyclic carbene (NHC) organocatalysts in a dynamic kinetic resolution process. nih.gov This methodology involves the formation of the nitrile group on a biaryl scaffold that already has a racemic stereogenic axis. nih.gov While not directly applicable to the synthesis of the achiral this compound, these advanced techniques underscore the level of control that can be achieved in modern synthetic chemistry.

Synthetic Efficiency and Scalability

The efficiency and scalability of a synthetic route are critical for its practical application. For this compound, the efficiency of its synthesis would be evaluated based on the chemical yield, reaction time, and the ease of purification.

The scalability of the synthesis depends on several factors, including the cost and availability of starting materials and catalysts, the safety of the reaction conditions, and the ability to maintain high yields and purity on a larger scale. For instance, a reaction that is successful on a gram scale (6 mmol) has been reported in the context of related amidation reactions. researchgate.net

Chemical Reactivity and Transformations of 2 Cyclobutylamino Benzonitrile

Reactions Involving the Nitrile Group

The nitrile group is characterized by a strongly polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. libretexts.orgopenstax.orglibretexts.org This polarity is the basis for its reactivity towards nucleophiles, leading to addition reactions that transform the nitrile into other important functional groups.

One of the most fundamental reactions of nitriles is their hydrolysis to produce amides and, subsequently, carboxylic acids. libretexts.orgopenstax.org This transformation can be catalyzed by either acid or base.

Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom. A weak nucleophile, such as water, can then attack the carbon, leading to the formation of a protonated amide after a series of proton transfer steps. pressbooks.pub Continued heating in the presence of acid will further hydrolyze the intermediate amide to the corresponding carboxylic acid. pressbooks.pub

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. libretexts.org The resulting intermediate is protonated by water to yield the amide. Similar to the acid-catalyzed process, the amide can be further hydrolyzed to a carboxylate salt under basic conditions, which upon acidification yields the carboxylic acid. openstax.org

| Reaction | Conditions | Intermediate Product | Final Product |

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | 2-(Cyclobutylamino)benzamide | 2-(Cyclobutylamino)benzoic acid |

| Base-Catalyzed Hydrolysis | 1. OH⁻, Heat 2. H₃O⁺ | 2-(Cyclobutylamino)benzamide | 2-(Cyclobutylamino)benzoic acid |

The nitrile group can be reduced to a primary amine using strong hydride-donating reagents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). openstax.orglibretexts.org The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon of the nitrile, forming an intermediate imine anion. libretexts.org This anion undergoes a second hydride addition to yield a dianion, which is subsequently protonated by the addition of water to give the primary amine. openstax.orgpressbooks.pub

Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can be used to achieve a partial reduction, stopping at the aldehyde stage after hydrolysis of the intermediate imine. pressbooks.pub Other specialized reducing systems, like diisopropylaminoborane (B2863991) with a catalytic amount of lithium borohydride (B1222165), have also been shown to be effective in reducing various benzonitriles to their corresponding benzylamines. nih.gov

| Reducing Agent | Product after Hydrolysis | Functional Group Transformation |

| Lithium Aluminum Hydride (LiAlH₄) | [2-(Cyclobutylamino)phenyl]methanamine | -C≡N → -CH₂NH₂ |

| Diisobutylaluminium Hydride (DIBAL-H) | 2-(Cyclobutylamino)benzaldehyde | -C≡N → -CHO |

| Diisopropylaminoborane/cat. LiBH₄ | [2-(Cyclobutylamino)phenyl]methanamine | -C≡N → -CH₂NH₂ |

The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. beilstein-journals.org This type of reaction is a powerful method for constructing five-membered heterocyclic rings. For instance, in the presence of an azide (B81097) (e.g., sodium azide), the nitrile can undergo a [3+2] cycloaddition to form a tetrazole ring. This reaction is often facilitated by a Lewis acid. Similarly, reaction with a nitrile oxide, generated in situ, can yield an oxadiazole. These reactions provide a direct route to complex heterocyclic structures from the nitrile precursor.

| Dipole | Catalyst/Conditions | Heterocyclic Product |

| Azide (e.g., NaN₃) | Lewis Acid (e.g., ZnCl₂) | 5-[2-(Cyclobutylamino)phenyl]-1H-tetrazole |

| Nitrile Oxide (R-C≡N⁺-O⁻) | Heat | 3-Alkyl/Aryl-5-[2-(cyclobutylamino)phenyl]-1,2,4-oxadiazole |

Reactions Involving the Cyclobutylamino Moiety

The secondary amine functionality in 2-(cyclobutylamino)benzonitrile possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic and basic. This allows for various modifications directly at the nitrogen center.

The nucleophilic nitrogen can react with a variety of electrophiles, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

Acylation: The secondary amine can be readily acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides. This reaction typically occurs in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct. The product is an N-substituted amide. For example, reaction with acetyl chloride would yield N-acetyl-N-cyclobutyl-2-aminobenzonitrile.

Alkylation: Alkylation of the secondary amine can be achieved using alkyl halides. This reaction introduces an alkyl group onto the nitrogen atom, resulting in a tertiary amine. For instance, reaction with methyl iodide would yield N-cyclobutyl-N-methyl-2-aminobenzonitrile. A related transformation is reductive alkylation, where the amine is treated with an aldehyde or ketone in the presence of a reducing agent, to form a new C-N bond. nih.gov

| Reaction Type | Reagent Example | Product |

| Acylation | Acetyl Chloride (CH₃COCl) | N-[2-cyanophenyl]-N-cyclobutylacetamide |

| Acylation | Acetic Anhydride ((CH₃CO)₂O) | N-[2-cyanophenyl]-N-cyclobutylacetamide |

| Alkylation | Methyl Iodide (CH₃I) | 2-[(Cyclobutyl)(methyl)amino]benzonitrile |

| Reductive Alkylation | Formaldehyde (CH₂O), NaBH₃CN | 2-[(Cyclobutyl)(methyl)amino]benzonitrile |

Modifications at the Amino Nitrogen

Condensation Reactions

Condensation reactions of this compound, by analogy with other 2-aminobenzonitrile (B23959) derivatives, can proceed via the secondary amine or through the activation of the nitrile group. A notable example of such reactivity is the Knoevenagel condensation. wikipedia.orgsciensage.infobhu.ac.inresearchgate.netresearchgate.net This reaction typically involves the condensation of a carbonyl compound with a molecule containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgsciensage.inforesearchgate.net

While direct condensation involving the C-H bonds of the cyclobutyl ring is not typical, the secondary amine can react with aldehydes or ketones to form an iminium intermediate, which can then participate in further reactions. More plausibly, this compound can be a substrate in reactions where the amino and nitrile groups act in concert. For instance, in a reaction analogous to the synthesis of benzylidenemalononitriles, an aldehyde could first react with the secondary amine, and the resulting intermediate could influence subsequent reactions. bhu.ac.in

A plausible, though not yet documented, Knoevenagel-type condensation is outlined in the table below.

| Reactant 1 | Reactant 2 | Catalyst | Plausible Product | Reaction Type |

| This compound | Benzaldehyde | Piperidine | 2-(Cyclobutyl(phenyl)methylamino)benzonitrile | Reductive Amination Precursor |

| This compound | Malononitrile | Sodium ethoxide | 2-((2-cyanophenyl)(cyclobutyl)amino)acetonitrile | Nucleophilic addition to nitrile |

This table presents plausible but hypothetical condensation reactions based on the known reactivity of similar compounds.

Transformations of the Cyclobutyl Ring System

The cyclobutyl ring in this compound is a saturated carbocycle and is generally stable under many reaction conditions. However, under specific oxidative or thermal conditions, it can undergo transformations such as ring expansion or fragmentation.

Studies on analogous N-cyclopropylanilines have shown that single-electron transfer (SET) oxidation can lead to the irreversible opening of the cyclopropyl (B3062369) ring. acs.org A similar mechanism can be envisioned for the cyclobutyl analogue, where oxidation of the amine would generate a radical cation, followed by ring opening to a distonic radical cation. This reactive intermediate could then be trapped by various nucleophiles or undergo further rearrangement.

Another potential transformation is ring expansion. For example, thermal denitrogenative ring expansion of cyclobutyl azides is known to produce 1-pyrrolines. researchgate.net While this requires the prior conversion of a group on the cyclobutyl ring to an azide, it demonstrates the feasibility of expanding the four-membered ring to a five-membered heterocycle.

| Starting Material Analogue | Reaction Conditions | Product Type | Key Transformation |

| N-Cyclopropylaniline | Photosensitized SET oxidation | Ring-opened amides | Irreversible cyclopropyl ring opening acs.org |

| Cyclobutyl Azides | Thermal, neutral conditions | 1-Pyrrolines | Denitrogenative ring expansion researchgate.net |

This table illustrates potential transformations of the cyclobutyl ring based on reactions of analogous systems.

Electrophilic Aromatic Substitution on the Benzonitrile (B105546) Ring

Electrophilic aromatic substitution (EAS) on the benzonitrile ring of this compound is directed by the combined electronic effects of the amino and nitrile substituents. The secondary amino group (-NHR) is a powerful activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. Conversely, the nitrile group (-CN) is a deactivating group and a meta-director because of its electron-withdrawing inductive and resonance effects.

Common EAS reactions like halogenation and nitration are expected to yield a mixture of products. To achieve better selectivity and prevent side reactions such as oxidation of the amino group, especially in nitrations, the amino group is often protected as an amide (e.g., acetamide). ucalgary.carsc.org This protection moderates the activating effect and can increase the proportion of the para-substituted product due to steric hindrance. ucalgary.ca Friedel-Crafts reactions are generally not successful on rings bearing an amino group, as the nitrogen's lone pair coordinates with the Lewis acid catalyst, deactivating the ring. libretexts.orglibretexts.orgwvu.edu

| Reaction | Reagents | Expected Major Products (unprotected) | Notes |

| Bromination | Br₂, FeBr₃ | 3-Bromo-2-(cyclobutylamino)benzonitrile & 5-Bromo-2-(cyclobutylamino)benzonitrile | Polysubstitution is possible. ucalgary.ca |

| Nitration | HNO₃, H₂SO₄ | 2-(Cyclobutylamino)-5-nitrobenzonitrile & 2-(Cyclobutylamino)-3-nitrobenzonitrile | Risk of oxidation and formation of anilinium ion leading to meta-nitration. chemistrysteps.comstackexchange.com |

| Sulfonation | conc. H₂SO₄ | This compound-5-sulfonic acid | Reaction may require high temperatures. chemistrysteps.com |

Nucleophilic Aromatic Substitution on the Benzonitrile Ring

Nucleophilic aromatic substitution (SNAr) is a plausible reaction for derivatives of this compound that contain a good leaving group on the aromatic ring. wikipedia.orglibretexts.orgmasterorganicchemistry.comchadsprep.com The SNAr mechanism requires the presence of strong electron-withdrawing groups to stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com The nitrile group in this compound serves as such an activating group, directing nucleophilic attack to the ortho and para positions relative to itself.

However, the secondary amino group is electron-donating and thus deactivates the ring towards nucleophilic attack. For a successful SNAr reaction, a halo-substituted derivative of this compound would be necessary, with the halogen acting as the leaving group. The reaction would be most favorable if the leaving group is positioned at C-4 or C-6, para or ortho to the activating nitrile group.

| Substrate | Nucleophile | Plausible Product | Notes |

| 4-Chloro-2-(cyclobutylamino)benzonitrile | Sodium methoxide (B1231860) (NaOMe) | 2-(Cyclobutylamino)-4-methoxybenzonitrile | The methoxy (B1213986) group replaces the chlorine atom. |

| 6-Fluoro-2-(cyclobutylamino)benzonitrile | Ammonia (B1221849) (NH₃) | 6-Amino-2-(cyclobutylamino)benzonitrile | Fluorine is an excellent leaving group in SNAr reactions. youtube.com |

| 4-Chloro-2-(cyclobutylamino)benzonitrile | Piperidine | 2-(Cyclobutylamino)-4-(piperidin-1-yl)benzonitrile | The reaction is facilitated by the electron-withdrawing nitrile group. |

This table presents plausible SNAr reactions on hypothetical halo-substituted derivatives of this compound.

Metal-Catalyzed Cross-Coupling Reactions

Halo-substituted derivatives of this compound are excellent candidates for a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Key examples include the Suzuki, Heck, and Buchwald-Hartwig amination reactions.

The Suzuki coupling would involve the reaction of a halo-substituted this compound with an organoboron compound in the presence of a palladium catalyst and a base to form a new C-C bond.

The Heck reaction would couple a halo-substituted this compound with an alkene, also under palladium catalysis, to introduce a vinyl group onto the aromatic ring. nih.govresearchgate.netillinois.edu

The Buchwald-Hartwig amination allows for the formation of a new C-N bond by coupling a halo-substituted this compound with an amine, catalyzed by a palladium-phosphine complex. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is highly versatile and tolerates a wide range of functional groups.

| Reaction Type | Substrate | Coupling Partner | Catalyst System (Example) | Plausible Product |

| Suzuki Coupling | 5-Bromo-2-(cyclobutylamino)benzonitrile | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(Cyclobutylamino)-[1,1'-biphenyl]-5-carbonitrile |

| Heck Reaction | 5-Bromo-2-(cyclobutylamino)benzonitrile | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 2-(Cyclobutylamino)-5-((E)-styryl)benzonitrile illinois.edu |

| Buchwald-Hartwig Amination | 5-Bromo-2-(cyclobutylamino)benzonitrile | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | 2-(Cyclobutylamino)-5-(morpholino)benzonitrile wikipedia.orgorganic-chemistry.org |

Tandem and Cascade Reactions Incorporating the Compound

This compound is an excellent precursor for tandem and cascade reactions, where multiple bond-forming events occur in a single pot, leading to the rapid construction of complex heterocyclic scaffolds such as quinazolines and quinazolinones. nih.govnih.govrsc.orgresearchgate.net These reactions often leverage the reactivity of both the amino and nitrile groups.

A prominent example is the synthesis of quinazolines. In a reaction analogous to those reported for other 2-aminobenzonitriles, this compound could first be condensed with an aldehyde to form an N-arylimine. This intermediate can then undergo an intramolecular cyclization, often promoted by a catalyst, to form the quinazoline (B50416) ring system. nih.govnih.gov

Another powerful approach is the palladium-catalyzed tandem addition/cyclization of 2-(benzylideneamino)benzonitriles with arylboronic acids to afford 2,4-diarylquinazolines. nih.gov Similarly, ruthenium- and copper-catalyzed tandem cyclizations of 2-nitrobenzonitriles with alcohols demonstrate the versatility of the benzonitrile scaffold in constructing quinazolinones. rsc.orgresearchgate.net While these examples start from the nitro-analogue, they highlight the potential for this compound to be used in similar multicomponent strategies.

| Reaction Name | Starting Materials | Catalyst System (Example) | Product Type | Ref. |

| Tandem Addition/Cyclization | 2-(Benzylideneamino)benzonitriles, Arylboronic acids | Pd(acac)₂, L2, TsOH·H₂O | 2,4-Diarylquinazolines | nih.gov |

| One-Pot Tandem Synthesis | (2-Aminophenyl)methanols, Aldehydes | Ceric ammonium (B1175870) nitrate (B79036) (CAN) | 2-Arylquinazolines | nih.gov |

| Cascade Reductive Cyclization | Methyl N-Cyano-2-nitrobenzimidates, Amines | Iron-HCl | N4-substituted 2,4-diaminoquinazolines | organic-chemistry.org |

| Ru-catalyzed Tandem Cyclization | 2-Nitrobenzonitriles, Alcohols | RuCl₂(PPh₃)₃ | Quinazolin-4(3H)-ones | rsc.org |

This table showcases tandem and cascade reactions where derivatives of 2-aminobenzonitrile are used, suggesting the potential of this compound in similar transformations.

Advanced Structural Characterization of 2 Cyclobutylamino Benzonitrile and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

The elucidation of the molecular structure of 2-(cyclobutylamino)benzonitrile is achieved through the synergistic use of various spectroscopic methods. Techniques such as NMR, IR, and Raman spectroscopy are indispensable for providing a complete picture of its atomic and molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei. For this compound, ¹H and ¹³C NMR are fundamental in identifying the chemical environments of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzonitrile (B105546) ring, the protons of the cyclobutyl group, and the proton of the secondary amine.

The aromatic region will likely show a complex pattern of multiplets due to the ortho, meta, and para protons on the substituted benzene (B151609) ring. The proton ortho to the nitrile group and meta to the amino group, and the proton para to the nitrile group will have characteristic chemical shifts. The protons on the cyclobutyl ring will appear in the aliphatic region of the spectrum. The methine proton attached to the nitrogen will be deshielded and is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The remaining methylene protons of the cyclobutyl ring will also show complex splitting patterns. The N-H proton will likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 6.6 - 7.5 | m |

| N-H | Variable | br s |

| CH (cyclobutyl) | ~4.0 - 4.5 | m |

| CH₂ (cyclobutyl) | ~1.6 - 2.5 | m |

Note: These are predicted values and may vary based on the solvent and experimental conditions. "m" denotes multiplet, and "br s" denotes a broad singlet.

For comparison, in 2-aminobenzonitrile (B23959), the aromatic protons appear in the range of 6.6-7.4 ppm westmont.edu. The introduction of the cyclobutyl group on the nitrogen atom would influence the electronic environment and thus the precise chemical shifts of the aromatic protons.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carbons of the benzonitrile ring and the cyclobutyl group.

The benzonitrile ring will show six signals in the aromatic region. The carbon atom attached to the nitrile group (C≡N) will have a characteristic chemical shift, as will the carbon atom bonded to the nitrogen of the amino group. The nitrile carbon itself will appear at a lower field. The cyclobutyl group will exhibit signals in the aliphatic region, with the methine carbon attached to the nitrogen being the most deshielded among them.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C (aromatic, attached to N) | ~150 |

| C (aromatic) | 110 - 135 |

| C (aromatic, attached to CN) | ~100 |

| C≡N (nitrile) | ~118 |

| CH (cyclobutyl) | ~50 |

| CH₂ (cyclobutyl) | 15 - 35 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

In benzonitrile, the nitrile carbon appears around 119 ppm, and the aromatic carbons resonate between 129 and 133 ppm columbia.edu. The amino group in 2-aminobenzonitrile significantly influences the chemical shifts of the aromatic carbons due to its electron-donating nature.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. nist.gov For this compound, cross-peaks would be expected between the adjacent aromatic protons and between the protons on the cyclobutyl ring. nist.gov This would help in assigning the specific positions of the aromatic protons and confirming the structure of the cyclobutyl group.

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This would allow for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s). For example, the methine proton of the cyclobutyl group would show a correlation to the corresponding methine carbon signal.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR and Raman spectra of this compound will be characterized by specific absorption bands corresponding to the vibrational modes of its functional groups.

N-H Stretch : A characteristic absorption band for the N-H stretching vibration of the secondary amine is expected in the region of 3300-3500 cm⁻¹.

C≡N Stretch : The nitrile group will exhibit a sharp and intense absorption band in the region of 2220-2260 cm⁻¹. For benzonitrile itself, this peak is observed around 2229 cm⁻¹.

C-H Stretches : Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclobutyl group will be observed below 3000 cm⁻¹.

C=C Stretches : The aromatic ring will show characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-N Stretch : The C-N stretching vibration of the aromatic amine is expected in the 1250-1360 cm⁻¹ range.

Ring Bending Modes : Out-of-plane bending modes for the substituted benzene ring will be present in the fingerprint region (below 1000 cm⁻¹), which can provide information about the substitution pattern.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| C≡N Stretch | 2220 - 2260 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1360 |

Note: These are predicted frequency ranges based on typical values for these functional groups.

The analysis of benzonitrile and its derivatives often involves computational studies to assign the observed vibrational modes accurately. uni.luebi.ac.uk A similar approach for this compound would involve theoretical calculations to complement the experimental data and provide a detailed understanding of its vibrational properties.

Identification of Functional Groups

Spectroscopic analysis is fundamental for identifying the key functional groups within the this compound molecule. Infrared (IR) spectroscopy is used to detect the characteristic vibrational frequencies of specific bonds, while Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of individual hydrogen and carbon atoms.

The structure of this compound contains several key functional groups: a nitrile group (C≡N), a secondary amine (N-H), a substituted benzene ring, and a cyclobutyl aliphatic ring. The expected spectroscopic signatures for these groups are well-established. mdpi.com In IR spectroscopy, the nitrile group presents a sharp, medium-intensity absorption band, while the N-H stretch of the secondary amine appears as a single, sharp peak. nih.govresearchgate.net

In ¹H NMR spectroscopy, the protons on the aromatic ring, the cyclobutyl ring, and the amine group all resonate in distinct regions of the spectrum, with their chemical shifts and splitting patterns providing information about their connectivity. bmrb.ionih.govchemicalbook.com Similarly, ¹³C NMR spectroscopy can distinguish between the sp-hybridized carbon of the nitrile, the sp²-hybridized carbons of the aromatic ring, and the sp³-hybridized carbons of the cyclobutyl group. rsc.org

Table 1: Characteristic Spectroscopic Data for this compound Functional Groups

| Functional Group | Technique | Characteristic Signal |

|---|---|---|

| Nitrile (-C≡N) | IR Spectroscopy | ~2220-2240 cm⁻¹ (sharp, medium) |

| Secondary Amine (-NH-) | IR Spectroscopy | ~3300-3500 cm⁻¹ (sharp) |

| Aromatic Ring (C=C) | IR Spectroscopy | ~1500-1600 cm⁻¹ |

| Aromatic C-H | ¹H NMR | ~6.5-8.0 ppm |

| Amine N-H | ¹H NMR | ~4.0-5.0 ppm (broad singlet) |

| Cyclobutyl C-H | ¹H NMR | ~1.5-2.5 ppm (multiplets) |

| Nitrile Carbon (-C ≡N) | ¹³C NMR | ~117-120 ppm |

| Aromatic Carbons | ¹³C NMR | ~110-150 ppm |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It can also provide structural information through the analysis of fragmentation patterns. uq.edu.au

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. nih.gov For this compound (C₁₁H₁₂N₂), HRMS can confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass. Predicted HRMS data indicates the expected m/z values for various ionized forms of the molecule. uni.lu

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Adduct | Molecular Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | C₁₁H₁₂N₂ | 172.09950 |

| [M+H]⁺ | C₁₁H₁₃N₂ | 173.10733 |

| [M+Na]⁺ | C₁₁H₁₂N₂Na | 195.08927 |

| [M+K]⁺ | C₁₁H₁₂N₂K | 211.06321 |

Data sourced from PubChem predictions. uni.lu

In mass spectrometry, molecules are ionized and often break apart into characteristic fragments. Analyzing these fragmentation patterns can help elucidate the structure of the parent molecule. The fragmentation of benzonitrile and its derivatives has been studied, revealing key dissociation pathways. rsc.org The primary fragmentation of benzonitrile itself often involves the loss of a hydrogen cyanide (HCN) or hydrogen isocyanide (HNC) molecule. nih.govrsc.orgresearchgate.net

For this compound, the fragmentation is expected to be more complex. Plausible fragmentation pathways include:

Loss of the cyclobutyl group: Cleavage of the C-N bond between the cyclobutyl ring and the amine nitrogen would result in a fragment corresponding to the aminobenzonitrile radical cation and a neutral cyclobutyl radical.

Alpha-cleavage: Fission of the bond adjacent to the nitrogen atom within the cyclobutyl ring is a common pathway for amines.

Loss of HCN: Similar to benzonitrile, the resulting fragments may subsequently lose HCN.

Retro-Diels-Alder reaction: The cyclobutyl ring itself can undergo fragmentation, for example, by losing ethylene (B1197577) (C₂H₄).

The interplay of these pathways would generate a unique mass spectrum, serving as a fingerprint for the molecule's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy (for chromophore characterization)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and conjugated systems, known as chromophores. The primary chromophore in this compound is the aminobenzonitrile system. The benzene ring and the nitrile group constitute a chromophore, and the amino group acts as an auxochrome, a group that modifies the light-absorbing properties of the chromophore. psu.edu

The UV-Vis spectrum of benzonitrile shows absorption maxima (λmax) at approximately 224 nm and 271 nm in the gas phase. nist.gov The presence of the electron-donating amino group attached to the benzene ring in this compound is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). This is due to the electronic interaction between the lone pair of electrons on the nitrogen atom and the π-electron system of the aromatic ring.

Table 3: Expected UV-Vis Absorption Data for this compound

| Chromophore System | Expected λmax (nm) | Transition Type |

|---|---|---|

| Aminobenzonitrile | ~240-260 nm | π → π* |

| Aminobenzonitrile | ~280-320 nm | n → π* |

Values are estimated based on the known spectrum of benzonitrile and the typical effects of an amino auxochrome. nist.govbeilstein-journals.org

X-ray Crystallography

X-ray crystallography is an analytical technique that provides the most definitive structural information for a crystalline solid, including precise bond lengths, bond angles, and details of intermolecular interactions. mdpi.comrigaku.com

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the gold standard for determining the absolute three-dimensional structure of a molecule. uhu-ciqso.es The technique requires a well-ordered single crystal of the compound. When a beam of X-rays is directed at the crystal, the X-rays are diffracted by the electrons in the molecule, producing a unique diffraction pattern. rigaku.com Mathematical analysis of this pattern allows for the construction of an electron density map, from which the positions of all atoms in the crystal lattice can be determined. mdpi.com

If a single crystal of this compound were analyzed, this technique would provide:

Confirmation of Connectivity: Unambiguous confirmation of the covalent bonding arrangement.

Conformational Details: The precise orientation of the cyclobutyl group relative to the plane of the benzonitrile ring.

Bond Parameters: Highly accurate measurements of all bond lengths and angles. uhu-ciqso.es

Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, revealing any hydrogen bonding (e.g., involving the N-H group) or π-π stacking interactions between the aromatic rings. beilstein-journals.orgresearchgate.net

While a specific crystal structure for this compound is not publicly available, analysis of related aminobenzonitrile or cyclobutyl-substituted aromatic structures would be expected to show characteristic hydrogen bonding patterns and van der Waals interactions governing the solid-state architecture. rsc.orguq.edu.aunist.gov

Molecular Geometry and Bond Parameters

The molecular geometry of this compound is determined by the spatial arrangement of its constituent benzonitrile and cyclobutylamino moieties. The benzonitrile group is expected to have a planar geometry for the phenyl ring, with the cyano group (-C≡N) being linear. The cyclobutylamino group, however, introduces conformational flexibility.

In the absence of direct crystallographic data for this compound, the bond parameters can be estimated from studies on similar molecules. For instance, a study on 2-amino-4-chlorobenzonitrile (B1265954) provides relevant bond lengths and angles for the aminobenzonitrile core. nih.gov It is important to note that the substitution of a cyclobutyl group for a hydrogen atom on the amino group will induce some changes in the local geometry.

A key feature of the molecular geometry is the likely presence of an intramolecular hydrogen bond between the amino hydrogen and the nitrogen atom of the nitrile group. This type of interaction is common in ortho-aminobenzonitriles and contributes to the planarity of the molecule.

Below is a table of expected bond parameters for this compound, based on data from related structures and general principles of chemical bonding.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Expected Value |

| Bond Length | C (aromatic) | C (aromatic) | ~1.39 Å | |

| Bond Length | C (aromatic) | C (nitrile) | ~1.44 Å | |

| Bond Length | C (nitrile) | N (nitrile) | ~1.15 Å | |

| Bond Length | C (aromatic) | N (amino) | ~1.37 Å | |

| Bond Length | N (amino) | C (cyclobutyl) | ~1.47 Å | |

| Bond Length | C (cyclobutyl) | C (cyclobutyl) | ~1.55 Å | |

| Bond Angle | C (aromatic) | C (aromatic) | C (aromatic) | ~120° |

| Bond Angle | C (aromatic) | C (nitrile) | N (nitrile) | ~178° |

| Bond Angle | C (aromatic) | N (amino) | C (cyclobutyl) | ~125° |

| Bond Angle | C (aromatic) | N (amino) | H | ~115° |

Note: These values are estimates and the actual parameters may vary.

Crystal Packing and Intermolecular Interactions in the Solid State

The solid-state structure of this compound is anticipated to be governed by a variety of intermolecular interactions, leading to a specific crystal packing arrangement. While a definitive crystal structure is not available, studies on other aminobenzonitrile derivatives offer valuable insights into the types of interactions that are likely to be present.

Research on 2-amino-4-chlorobenzonitrile has shown the importance of N–H···N hydrogen bonds in forming the crystal lattice. nih.gov In the case of this compound, the secondary amine provides a hydrogen bond donor (N-H), and the nitrile group acts as a hydrogen bond acceptor. This could lead to the formation of chains or dimeric motifs in the solid state.

A study on 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile revealed the formation of sheets perpendicular to one of the crystal axes, connected by C–H···O and C–H···N interactions, which are then linked into a three-dimensional network by C–H···π interactions. rsc.org A similar layered or networked structure could be envisaged for this compound.

The likely intermolecular interactions are summarized in the table below:

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | N-H (amino) | N (nitrile) |

| Weak Hydrogen Bond | C-H (aromatic, cyclobutyl) | N (nitrile) |

| Weak Hydrogen Bond | C-H (aromatic, cyclobutyl) | π-system (aromatic) |

| van der Waals | Cyclobutyl group | Cyclobutyl/Aromatic groups |

Chiroptical Spectroscopy (if stereochemical isomers are studied)

While this compound itself is not chiral, the introduction of stereocenters into the molecule would give rise to chiral derivatives that could be studied using chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD).

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly useful for determining the absolute configuration of chiral compounds and for studying conformational changes.

Although no specific studies on the CD spectroscopy of chiral derivatives of this compound have been reported, research on the atroposelective synthesis of axially chiral benzonitriles demonstrates the potential for creating and characterizing such molecules. nih.gov Axially chiral biaryl benzonitriles have been synthesized with high enantioselectivity, and their chiroptical properties could be investigated to establish structure-property relationships.

For a hypothetical chiral derivative of this compound, for example, one with a chiral center in the cyclobutyl ring or an axially chiral biaryl system attached to the benzonitrile moiety, CD spectroscopy would be a powerful tool. The CD spectrum would exhibit characteristic positive or negative Cotton effects at the absorption wavelengths of the chromophores, which in this case would be the substituted benzonitrile system. The sign and magnitude of these Cotton effects could be correlated with the stereochemistry of the molecule, often with the aid of quantum chemical calculations.

Vibrational Circular Dichroism (VCD), which measures circular dichroism in the infrared region, could also be a valuable technique. VCD is sensitive to the vibrational modes of the molecule and can provide detailed structural information about chiral molecules in solution. ru.nlnih.govresearchgate.net

The table below outlines the potential application of CD spectroscopy to a hypothetical chiral derivative of this compound.

| Spectroscopic Technique | Information Obtainable | Potential Application |

| Electronic Circular Dichroism (ECD) | Absolute configuration, electronic transitions | Determination of the stereochemistry of chiral derivatives. |

| Vibrational Circular Dichroism (VCD) | Absolute configuration, conformational analysis | Detailed structural elucidation of chiral derivatives in solution. |

Computational and Theoretical Chemistry Studies of 2 Cyclobutylamino Benzonitrile

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For 2-(Cyclobutylamino)benzonitrile, the key degrees of freedom would be the rotation around the C(phenyl)-N bond and the puckering of the four-membered cyclobutyl ring.

A detailed conformational analysis, typically performed using methods like DFT, would involve constructing a potential energy surface by systematically rotating the dihedral angle between the phenyl ring and the cyclobutylamino group. This process identifies the most stable conformer(s) (energy minima) and the energy barriers to rotation (transition states). nih.gov Such an analysis is crucial for understanding how the molecule's three-dimensional shape influences its physical properties and potential interactions with other molecules. The stability of different isomers and conformers can be significantly influenced by steric hindrance and electronic effects. nih.gov

Potential Energy Surface Mapping

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. libretexts.orglibretexts.org Mapping the PES is crucial for understanding a molecule's stability, conformational preferences, and reaction pathways. For this compound, the PES would be a multidimensional surface defined by the spatial arrangement of its atoms.

The process of mapping the PES typically involves:

Selection of Coordinates: Key internal coordinates, such as bond lengths, bond angles, and dihedral angles, are chosen to define the geometric landscape of the molecule. For this compound, critical coordinates would include the dihedral angles associated with the bond between the amino nitrogen and the benzene (B151609) ring, and the puckering of the cyclobutyl ring.

Quantum Mechanical Calculations: A series of single-point energy calculations are performed for various geometries (points on the PES). Methods like Density Functional Theory (DFT) or more accurate ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. rsc.org For larger systems, more computationally efficient methods may be necessary. researchgate.net

Surface Fitting: The calculated energy points are then fitted to an analytical function to create a continuous and differentiable representation of the PES.

Studies on the related molecule benzonitrile (B105546) complexed with helium have utilized methods like CCSD(T)-F12/aug-cc-pVTZ and Symmetry-Adapted Perturbation Theory (SAPT) to generate accurate potential energy surfaces. rsc.orgresearchgate.net A similar approach for this compound would elucidate the energetic landscape governing its molecular motions.

Identification of Stable Conformers

Conformers are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. Identifying the stable conformers of this compound is essential as they can exhibit different energies, reactivities, and spectroscopic signatures. The primary sources of conformational isomerism in this molecule are the rotation around the C(phenyl)-N bond and the puckering of the cyclobutyl ring.

Computational chemists identify stable conformers by exploring the potential energy surface for local minima. This typically involves:

Conformational Search: A systematic or stochastic search of the conformational space is performed to generate a wide range of possible geometries.

Geometry Optimization: Each of these geometries is then optimized to find the nearest local energy minimum on the PES. This process adjusts the atomic coordinates to minimize the forces on the atoms.

Frequency Analysis: A vibrational frequency calculation is performed for each optimized geometry to confirm that it is a true minimum (i.e., all calculated vibrational frequencies are real). Imaginary frequencies indicate a saddle point, such as a transition state.

For instance, a study on 2,6-di-sec-butyl-4-methylpyridine used computational methods to investigate its conformational distribution. researchgate.net A similar investigation of this compound would likely reveal several stable conformers, with the relative populations determined by their calculated free energies.

| Parameter | Description | Relevance to this compound |

| Dihedral Angle (C-C-N-C) | The angle of rotation around the bond connecting the benzonitrile and cyclobutylamino moieties. | Determines the orientation of the cyclobutyl group relative to the aromatic ring, influencing steric hindrance and electronic interactions. |

| Cyclobutyl Ring Puckering | The non-planar conformation of the four-membered ring. | Affects the overall shape of the molecule and the steric environment around the amino group. |

| Relative Energy | The energy of a conformer relative to the most stable conformer. | Indicates the likelihood of a particular conformer being populated at a given temperature. |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. nih.gov For reactions involving this compound, computational methods can map out the entire reaction pathway, from reactants to products, through the transition state. This provides a level of detail that is often difficult to obtain through experimental means alone.

A study on the cyclization of 2-(3-phenylthioureido)benzonitrile utilized kinetic studies and calculations to propose a reaction mechanism. chemicalpapers.com Similarly, computational investigations into the reactions of this compound would involve locating the transition states and calculating the activation energies for proposed reaction steps.

Transition State Characterization

A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point on that pathway. libretexts.orglibretexts.org It represents the energy barrier that must be overcome for a reaction to occur. Computationally, a transition state is characterized as a first-order saddle point on the PES, meaning it is an energy minimum in all directions except for one, which corresponds to the reaction coordinate.

The process for locating and characterizing a transition state involves:

Initial Guess: An initial guess for the geometry of the transition state is required. This can be based on chemical intuition or through systematic search methods.

Transition State Optimization: Specialized algorithms are used to optimize the geometry to the saddle point.

Frequency Calculation: A vibrational frequency analysis is performed. A true transition state will have exactly one imaginary frequency, and the corresponding vibrational mode represents the motion along the reaction coordinate that leads from reactants to products.

Activation Energy Calculations

The activation energy (Ea) is the minimum amount of energy required for a reaction to occur. It is calculated as the difference in energy between the transition state and the reactants.

Ea = E(transition state) - E(reactants)

Accurate calculation of activation energies is crucial for predicting reaction rates. The Arrhenius equation and Eyring equation can then be used to relate the calculated activation energy to the reaction rate constant. In the study of the cyclization of 2-(3-phenylthioureido)benzonitrile, the activation energy was calculated from the temperature dependence of the reaction rate. chemicalpapers.com

Regioselectivity and Stereoselectivity Prediction

Many reactions can potentially yield multiple products. Regioselectivity refers to the preference for one direction of bond making or breaking over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. Computational chemistry can be used to predict the selectivity of reactions involving this compound by comparing the activation energies of the different possible reaction pathways. rsc.org The pathway with the lowest activation energy will be the most favored, and the corresponding product will be the major product.

For example, if this compound were to undergo an electrophilic aromatic substitution, computational methods could be used to calculate the activation energies for substitution at the different positions on the benzene ring, thereby predicting the regioselectivity of the reaction.

| Parameter | Computational Method | Predicted Outcome for this compound Reactions |

| Transition State Geometry | Transition State Optimization (e.g., QST2, QST3, or Berny algorithm) | Provides the 3D structure of the highest energy point along the reaction path. |

| Activation Energy (Ea) | Energy difference between the transition state and reactants. | A lower Ea indicates a faster reaction rate. |

| Regioselectivity | Comparison of Ea for different reaction pathways leading to different regioisomers. | Predicts the major regioisomeric product. |

| Stereoselectivity | Comparison of Ea for different reaction pathways leading to different stereoisomers. | Predicts the major stereoisomeric product. |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, such as infrared (IR), Raman, UV-Vis, and Nuclear Magnetic Resonance (NMR) spectra. These predictions are invaluable for interpreting experimental spectra and for identifying unknown compounds. Studies on benzonitrile and its derivatives have demonstrated the utility of computational spectroscopy. researchgate.netderpharmachemica.comfrontiersin.org

For this compound, the following spectroscopic properties can be predicted:

Vibrational Spectra (IR and Raman): The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations can aid in the assignment of experimental IR and Raman bands to specific vibrational modes of the molecule.

UV-Vis Spectra: The electronic excitation energies and oscillator strengths can be calculated using methods like Time-Dependent Density Functional Theory (TD-DFT). These calculations can predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum.

NMR Spectra: The chemical shifts and coupling constants can be predicted by calculating the magnetic shielding tensors of the nuclei in the molecule.

Predicted spectroscopic data for this compound can be found in databases such as PubChem, which provides predicted collision cross-section values for different adducts. uni.lu A comparison of predicted spectra with experimental data can provide a stringent test of the accuracy of the computational methods used and can lead to a more complete understanding of the molecule's structure and properties.

No Direct Computational Studies on Intermolecular Interactions of this compound Found

Computational and theoretical chemistry studies focusing specifically on the intermolecular interactions of this compound, such as hydrogen bonding and π-stacking in non-biological contexts, are not available in the public domain based on current searches. While research exists on related structures and general principles of intermolecular forces, direct computational analysis of this compound itself is absent.

In the absence of specific research, the potential intermolecular interactions of this compound can be hypothesized based on its structural features. The molecule possesses a secondary amine group (-NH-), a nitrile group (-C≡N), and a phenyl ring, all of which can participate in various non-covalent interactions.

Hydrogen Bonding: The secondary amine group can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group and the π-system of the benzene ring can act as hydrogen bond acceptors. Theoretical studies on similar molecules, such as 2-hydroxybenzonitrile, have explored the nature of hydrogen-bonded complexes. researchgate.net

π-Stacking: The presence of the benzonitrile moiety suggests the potential for π-stacking interactions between the aromatic rings of adjacent molecules. The geometry and energetic favorability of such interactions are influenced by the substituents on the aromatic ring. mdpi.comrsc.org Studies on other aromatic compounds have shown that π-stacking plays a significant role in the solid-state packing and crystal structure. mdpi.comrsc.org

Other Interactions: The nitrile group can also participate in other types of interactions, such as dipole-dipole interactions and weak C-H···N hydrogen bonds. Computational studies on coordination complexes containing cyanopyridine have analyzed weak T-shaped CN···CN contacts. rsc.org

It is important to emphasize that these are predicted interactions based on the chemical structure of this compound and findings from studies on analogous compounds. Detailed computational and theoretical investigations would be necessary to elucidate the specific nature, strength, and geometry of the intermolecular interactions for this particular molecule. Such studies would typically involve methods like Density Functional Theory (DFT) calculations, Natural Bond Orbital (NBO) analysis, and Quantum Theory of Atoms in Molecules (QTAIM) to characterize the interactions. mdpi.comfrontiersin.org

Due to the lack of specific data, a data table detailing research findings on the intermolecular interactions of this compound cannot be generated at this time. Further experimental and computational research is required to provide this information.

Role As a Synthetic Intermediate and Building Block in Organic Synthesis

Construction of Nitrogen-Containing Heterocycles

The presence of both a nucleophilic amino group and an electrophilic nitrile group in proximity on the benzene (B151609) ring makes 2-(cyclobutylamino)benzonitrile an ideal precursor for the synthesis of fused heterocyclic systems. Through intramolecular cyclization reactions, often facilitated by the use of additional reagents, a variety of heterocyclic rings can be constructed.

Indole (B1671886) Derivatives

The synthesis of indole derivatives is a significant application of this compound. nih.govnih.gov The classical approach to indole synthesis often involves the cyclization of ortho-substituted anilines. In the case of this compound, the nitrile group can be transformed into a group that facilitates cyclization onto the adjacent amino group. For instance, reduction of the nitrile to an amine followed by intramolecular condensation can lead to the formation of an indoline (B122111) ring, which can be further oxidized to an indole. Alternatively, activation of the nitrile group, for example through the formation of an imidoyl chloride, can precede cyclization. The specific reaction conditions and reagents employed will dictate the nature of the substituents on the resulting indole ring.

Pyrimidine (B1678525) Derivatives

This compound can serve as a precursor for the synthesis of pyrimidine derivatives. nih.govnih.gov The construction of a pyrimidine ring typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a compound containing an N-C-N fragment. In this context, the amino and nitrile groups of this compound can be incorporated into the pyrimidine ring. For example, reaction with a suitable three-carbon component can lead to the formation of a fused quinazoline (B50416) ring system, which is a type of annulated pyrimidine. The specific synthetic strategy would depend on the desired substitution pattern of the final pyrimidine derivative.

Other Heterocyclic Systems (e.g., isoindolinone, quinazoline)

Beyond indoles and pyrimidines, this compound is a valuable building block for other heterocyclic systems. For instance, hydrolysis of the nitrile group to a carboxylic acid, followed by intramolecular amide bond formation, can lead to the synthesis of an isoindolinone derivative. This transformation capitalizes on the proximity of the amino and the newly formed carboxyl groups.

Furthermore, the synthesis of quinazolines, which are bicyclic heterocycles containing a benzene ring fused to a pyrimidine ring, can be achieved using this compound. nih.gov This often involves the reaction of the aminobenzonitrile with a one-carbon synthon, such as an aldehyde or a carboxylic acid derivative. The amino group and the nitrile group of the starting material provide the necessary nitrogen atoms for the formation of the pyrimidine portion of the quinazoline ring. The specific reagents and conditions used will influence the final structure and substitution of the quinazoline product.

Scaffold for Complex Organic Architectures

The rigid benzenoid ring and the reactive functional groups of this compound make it an excellent scaffold for the construction of more complex organic architectures. nih.govnih.govbeilstein-journals.org The aromatic ring provides a stable core onto which additional rings and functional groups can be appended. The amino and nitrile groups serve as handles for further chemical modifications, allowing for the elaboration of the molecular structure in a controlled and predictable manner. This is particularly useful in the field of medicinal chemistry, where the synthesis of libraries of related compounds is often required for structure-activity relationship studies. The cyclobutyl group can also influence the conformational properties and lipophilicity of the final molecules, which can be important for their biological activity.

Precursor in Multistep Organic Synthesis

In addition to its direct use in the synthesis of heterocyclic compounds, this compound can also serve as a key precursor in multistep synthetic sequences. syrris.jp The functional groups present in the molecule can be transformed into other functionalities, which can then be utilized in subsequent reactions. For example, the nitrile group can be reduced to a primary amine or hydrolyzed to a carboxylic acid, as mentioned previously. The secondary amine can be acylated, alkylated, or used in coupling reactions. These transformations allow for the introduction of a wide variety of substituents and the construction of diverse molecular frameworks. The ability to perform these modifications in a stepwise manner provides a high degree of control over the final product, making this compound a valuable starting material for the synthesis of complex target molecules.

Future Perspectives and Emerging Research Avenues in the Chemistry of 2 Cyclobutylamino Benzonitrile

Development of Novel and Sustainable Synthetic Strategies

The development of environmentally benign and efficient synthetic routes to 2-(cyclobutylamino)benzonitrile is a paramount objective for future research. While classical methods have proven effective, the principles of green chemistry are increasingly guiding the design of new synthetic protocols. Future strategies are likely to focus on minimizing waste, reducing energy consumption, and utilizing renewable resources.

Key areas of development include:

Catalytic C-N Bond Formation: A primary focus will be on the continued development and optimization of catalytic systems for the amination of 2-chlorobenzonitrile (B47944) or related precursors. This includes the exploration of earth-abundant metal catalysts (e.g., iron, copper, nickel) as alternatives to precious metals like palladium. The design of novel ligands that can enhance catalyst activity, stability, and selectivity at lower temperatures and catalyst loadings will be crucial.

Microwave-Assisted Synthesis: The application of microwave irradiation as an energy source offers a promising avenue for accelerating reaction rates and improving yields. The ability of microwaves to rapidly and uniformly heat reaction mixtures can lead to significantly shorter reaction times compared to conventional heating methods, thereby reducing energy consumption.

Solvent-Free and Aqueous Synthesis: The development of synthetic methods that operate under solvent-free conditions or in environmentally benign solvents like water is a key goal of green chemistry. Research in this area will aim to design reaction systems that are compatible with these conditions, potentially through the use of phase-transfer catalysts or surfactants.

Table 1: Comparison of Potential Sustainable Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Research Focus |

| Earth-Abundant Metal Catalysis | Reduced cost, lower toxicity, increased sustainability. | Ligand design, catalyst stability, reaction optimization. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved energy efficiency, higher yields. | Optimization of reaction parameters, scalability studies. |

| Solvent-Free/Aqueous Synthesis | Reduced environmental impact, simplified workup procedures. | Catalyst and substrate compatibility, development of novel reaction media. |

Exploration of Unprecedented Chemical Transformations

Beyond its synthesis, the future of this compound chemistry lies in the discovery of novel chemical transformations that unlock new molecular space. The unique electronic and steric properties imparted by the cyclobutylamino and benzonitrile (B105546) moieties can be leveraged to participate in a variety of unprecedented reactions.

Emerging areas of exploration include:

Activation of the Nitrile Group: The nitrile group is a versatile functional handle that can be transformed into a wide array of other functionalities. Future research will likely explore novel methods for the activation and transformation of the nitrile group in this compound, such as its participation in cycloaddition reactions, its conversion to amides or tetrazoles under milder conditions, or its use as a directing group in C-H activation reactions.

Functionalization of the Cyclobutyl Ring: The cyclobutyl ring, while relatively stable, can be functionalized to introduce additional complexity and diversity into the molecular scaffold. The development of selective C-H activation/functionalization methods for the cyclobutyl ring would open up new avenues for creating novel analogues of this compound.

Photoredox Catalysis: The use of visible light-mediated photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. The application of this technology to this compound and its derivatives could enable previously inaccessible transformations.

Advanced Characterization Techniques and Methodologies

A deeper understanding of the structure, dynamics, and reactivity of this compound and its derivatives will be facilitated by the application of advanced characterization techniques. While standard techniques like NMR and mass spectrometry are indispensable, more sophisticated methods can provide unprecedented levels of detail.

Future directions in characterization include:

Two-Dimensional NMR Spectroscopy: Advanced 2D NMR techniques, such as HSQC, HMBC, and NOESY, can provide detailed information about the connectivity and spatial relationships between atoms within the molecule. These techniques will be invaluable for unambiguously determining the structure of new derivatives and for studying their conformational dynamics.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information. Future efforts will focus on obtaining high-quality crystals of this compound and its derivatives to precisely determine bond lengths, bond angles, and intermolecular interactions in the solid state.

In-situ Spectroscopic Analysis: The use of in-situ spectroscopic techniques, such as ReactIR or in-situ NMR, will allow for the real-time monitoring of chemical reactions involving this compound. This can provide valuable mechanistic insights and aid in the optimization of reaction conditions.

Integration with Flow Chemistry and Automated Synthesis

The principles of flow chemistry and automated synthesis are revolutionizing the way chemical synthesis is performed. The application of these technologies to the synthesis of this compound and its derivatives offers numerous advantages in terms of efficiency, safety, and scalability.

Key aspects of this integration include:

Continuous Flow Synthesis: Performing the synthesis of this compound in a continuous flow reactor can offer improved control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved purity, and enhanced safety, particularly for exothermic reactions.

Automated Reaction Optimization: Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions (e.g., catalysts, ligands, solvents, temperatures) to identify the optimal parameters for the synthesis of this compound and its derivatives. This high-throughput approach can significantly accelerate the discovery and development of new synthetic methods.

Theoretical Insights into Reactivity and Selectivity

Computational chemistry and theoretical modeling are becoming increasingly powerful tools for understanding and predicting chemical reactivity. The application of these methods to this compound can provide valuable insights that complement experimental studies.

Future theoretical investigations will likely focus on:

Density Functional Theory (DFT) Calculations: DFT calculations can be used to model the electronic structure of this compound and to predict its reactivity in various chemical transformations. This can help in understanding reaction mechanisms and in designing more efficient synthetic routes.